AFG206

Description

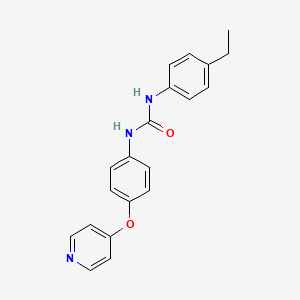

Structure

3D Structure

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea |

InChI |

InChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24) |

InChI Key |

UUJSPHQATNSVLQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3 |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AFG206; AFG 206; AFG-206. |

Origin of Product |

United States |

Foundational & Exploratory

AFG206 discovery and development history

An In-depth Technical Guide to the Discovery and Development of ONC206

Introduction

ONC206 is an investigational, orally bioavailable small molecule belonging to the imipridone class of compounds. It is a second-generation derivative of dordaviprone (ONC201), engineered for enhanced potency and efficacy.[1][2][3] Developed by Oncoceutics, Inc., now part of Chimerix, ONC206 is currently under clinical investigation for the treatment of various solid tumors, with a primary focus on central nervous system (CNS) malignancies such as high-grade gliomas and medulloblastoma.[1][4] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier, a critical attribute for treating brain tumors.[4][5]

Discovery and Development History

The development of ONC206 stems from the clinical experience with its parent compound, ONC201. ONC206 shares the same core chemical structure as ONC201 but was chemically modified to enhance its anti-tumorigenic properties.[3][4] The first-in-human Phase 1 clinical trial for ONC206 was initiated in October 2020, enrolling adult patients with recurrent primary CNS neoplasms.[4][6] Subsequent clinical trials have been launched to evaluate ONC206 as a monotherapy and in combination with radiation therapy for both newly diagnosed and recurrent diffuse midline gliomas and other malignant brain tumors.[7][8][9]

Mechanism of Action

ONC206 exerts its anti-cancer effects through a dual-targeting mechanism, acting as both an antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP).[1][5] This dual engagement triggers a cascade of downstream events culminating in tumor cell death.

The primary signaling pathways affected by ONC206 include:

-

DRD2 Antagonism : As a selective antagonist, ONC206 inhibits DRD2, a G protein-coupled receptor overexpressed in various cancers. This inhibition disrupts pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5]

-

ClpP Agonism : ONC206 binds to and activates the mitochondrial protease ClpP. This leads to the degradation of mitochondrial proteins, disrupting mitochondrial function and bioenergetics, and ultimately inducing apoptosis.[5][10]

-

Integrated Stress Response (ISR) : The combined action on DRD2 and ClpP activates the ISR, a cellular stress response pathway. A key consequence of ISR activation is the upregulation of Death Receptor 5 (DR5).[1][2]

-

TRAIL/DR5 Apoptosis Pathway : The increased expression of DR5 on the tumor cell surface sensitizes the cells to apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[5][11]

The interplay of these mechanisms leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells, while largely sparing normal cells.[8][11]

Quantitative Preclinical Data

The enhanced potency of ONC206 compared to its parent compound, ONC201, has been demonstrated across various cancer cell lines.

| Parameter | ONC206 | ONC201 | Cell Lines | Reference |

| IC50 | 0.21 µM | 2.14 µM | ECC-1 (Endometrial Cancer) | [2] |

| IC50 | 0.32 µM | 3.53 µM | Ishikawa (Endometrial Cancer) | [2] |

| IC50 Range | 50 - 200 nM | Not specified | Glioblastoma Stem Cells (GSCs) | [12] |

| IC50 Range | 200 - 1000 nM | Not specified | Differentiated Glioblastoma Cells (DGCs) | [12] |

| In Vivo Study | Dose | Schedule | Model | Reference |

| Preclinical Combination | 50 mg/kg | Weekly | GBM Mouse Orthotopic Model | [7] |

Experimental Protocols

Detailed experimental methodologies for key preclinical studies are outlined below:

Cell Viability and Proliferation Assays

-

Objective : To determine the dose-dependent effect of ONC206 on cancer cell proliferation.

-

Methodology :

-

Cancer cell lines (e.g., ECC-1, Ishikawa) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of ONC206 or ONC201 for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2]

-

Western Immunoblotting

-

Objective : To analyze the expression levels of key proteins in signaling pathways affected by ONC206.

-

Methodology :

-

Cells are treated with ONC206 at various concentrations for a defined period (e.g., 24 hours).

-

Total protein is extracted from the cells, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., DR5, DRD2, phospho-S6, ClpP).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]

-

In Vivo Tumor Models

-

Objective : To evaluate the anti-tumor efficacy of ONC206 in a living organism.

-

Methodology :

-

An orthotopic mouse model is established by implanting human glioblastoma (GBM) cells into the brains of immunodeficient mice.

-

Tumor growth is monitored via imaging techniques.

-

Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, ONC206 alone, ONC206 in combination with temozolomide and radiotherapy).

-

ONC206 is administered orally at a specified dose and schedule (e.g., 50 mg/kg weekly).[7]

-

Tumor burden and overall survival are monitored. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis markers.[2][7]

-

Visualizations

Signaling Pathway of ONC206

Caption: ONC206 dual-targeting mechanism of action.

Experimental Workflow for In Vivo Efficacy

References

- 1. chimerix.com [chimerix.com]

- 2. Highly potent dopamine receptor D2 antagonist ONC206 demonstrates anti-tumorigenic activity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ONC206, an Imipridone Derivative, Induces Cell Death Through Activation of the Integrated Stress Response in Serous Endometrial Cancer In Vitro [frontiersin.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Onc-206 | C23H22F2N4O | CID 135297777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oncozine.com [oncozine.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ONC206 for Treatment of Newly Diagnosed, or Recurrent Diffuse Midline Gliomas, and Other Recurrent Malignant Brain Tumors (PNOC 023) | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]

- 9. Facebook [cancer.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EXTH-58. ONC206, AN IMIPRIDONE FAMILY MEMBER, SUPPRESSES GLIOBLASTOMA CELLS VIA BLOCKING CANCER STEMNESS PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

AFG206: A Technical Guide for a First-Generation Type II FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. AFG206 is a first-generation, ATP-competitive "type II" inhibitor of FLT3. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization.

Introduction to FLT3 and Type II Inhibition

The FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family. Upon binding its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways such as RAS/MEK/ERK, PI3K/AKT, and JAK/STAT, which are critical for cell survival and proliferation.[1][2] In a significant portion of AML cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the kinase, driving leukemogenesis.[2][3]

Kinase inhibitors are broadly classified based on their binding mode. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while type II inhibitors, such as this compound, bind to and stabilize the inactive "DFG-out" conformation.[4][5] This mode of inhibition targets the ATP-binding site and an adjacent hydrophobic pocket that is only accessible in the inactive state.

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically targets the inactive conformation of the FLT3 kinase. By binding to this conformation, it prevents the kinase from adopting its active state, thereby blocking autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of aberrant FLT3 signaling ultimately leads to the induction of apoptosis and cell cycle arrest in FLT3-mutated leukemia cells.

Preclinical Data

Cellular Activity

This compound has demonstrated potent activity in inhibiting the proliferation of leukemia cell lines harboring activating FLT3 mutations. The half-maximal inhibitory concentration (IC50) for cell proliferation is approximately 0.1 µM in Ba/F3 cells expressing either FLT3-ITD or the D835Y mutation.[4] This anti-proliferative effect is mediated through the induction of apoptosis.

| Cell Line | FLT3 Mutation | Assay | IC50 (µM) | Reference |

| Ba/F3-FLT3-ITD | ITD | Proliferation | ~ 0.1 | [4] |

| Ba/F3-FLT3-D835Y | TKD (D835Y) | Proliferation | ~ 0.1 | [4] |

Kinase Selectivity

While this compound is characterized as a selective FLT3 inhibitor, a comprehensive quantitative kinase selectivity profile against a broad panel of kinases is not publicly available. First-generation multikinase inhibitors often exhibit activity against other kinases, which can contribute to both therapeutic efficacy and off-target toxicities.

In Vivo Efficacy and Pharmacokinetics

To date, there is no publicly available data on the in vivo efficacy or pharmacokinetic properties of this compound in animal models of AML.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Cell Lines and Culture

-

Cell Lines: Ba/F3 murine pro-B cells engineered to express human FLT3-ITD or FLT3-D835Y. These cells are dependent on FLT3 signaling for survival and proliferation.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for parental Ba/F3 cells, 1 ng/mL of murine IL-3.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed Ba/F3-FLT3 mutant cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound (e.g., from 0.01 to 10 µM) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

-

Cell Treatment: Treat Ba/F3-FLT3 mutant cells (1 x 10^6 cells/mL) with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Western Blot Analysis of FLT3 Signaling

This technique is used to detect changes in the phosphorylation status of FLT3 and its downstream signaling proteins.

-

Cell Lysis: Treat Ba/F3-FLT3 mutant cells with this compound for a specified time (e.g., 2-4 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

References

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity of AFG206 to the FLT3 Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AFG206, a first-generation ATP-competitive "type II" inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to support research and development efforts in targeting FLT3, a critical protein in the pathogenesis of Acute Myeloid Leukemia (AML).

Introduction to this compound and the FLT3 Kinase

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[2] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase and downstream signaling pathways, driving leukemogenesis.[2]

This compound has been identified as a first-generation "type II" inhibitor of FLT3.[2] Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This mode of binding offers a high degree of selectivity by exploiting a hydrophobic pocket adjacent to the ATP-binding site that is only accessible in this inactive state.[2]

Quantitative Data on Inhibitor Potency

For comparative purposes, the binding affinities of other well-characterized type II FLT3 inhibitors are presented below. These values, determined through biochemical assays, offer a benchmark for the potency expected from this class of compounds.

| Inhibitor | Target | Assay Type | Kd (nM) | Reference(s) |

| This compound | FLT3-ITD | Cell Proliferation | ~100 (IC50) | [2] |

| This compound | FLT3-D835Y | Cell Proliferation | ~100 (IC50) | [2] |

| Quizartinib (AC220) | FLT3 | Binding Assay | 3.3 | [3] |

| AC886 (Quizartinib Metabolite) | FLT3 | Binding Assay | 1.1 | [3] |

| Sorafenib | FLT3 | Binding Assay | 5.9 | [3] |

Note: The IC50 value for this compound represents the concentration required to inhibit 50% of cell proliferation and is an indirect measure of binding affinity. Kd values for other inhibitors represent the direct equilibrium dissociation constant.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the FLT3 signaling pathway and the experimental workflows used to characterize such inhibitors.

The diagram above illustrates the canonical FLT3 signaling cascade. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2. This initiates downstream signaling through major pathways including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, ultimately promoting cell proliferation and survival.[1]

This workflow outlines the typical experimental process for characterizing a kinase inhibitor like this compound. It begins with biochemical assays to determine direct enzyme inhibition and binding affinity, followed by cellular assays to assess the compound's effect on cell proliferation and apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's binding and functional effects on the FLT3 kinase domain.

In Vitro FLT3 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of an inhibitor against purified FLT3 kinase.

Objective: To measure the enzymatic activity of FLT3 kinase in the presence of varying concentrations of this compound and determine its IC50 value.

Materials:

-

Recombinant human FLT3 kinase

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer with a final concentration of 1% DMSO.

-

Reaction Setup:

-

Add 1 µL of the diluted this compound or vehicle (1% DMSO) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing recombinant FLT3 kinase in kinase assay buffer.

-

Add 2 µL of a solution containing the substrate (MBP) and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for FLT3.

-

-

Kinase Reaction: Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of leukemia cells that are dependent on FLT3 signaling, such as Ba/F3 cells engineered to express FLT3-ITD.

Objective: To determine the IC50 of this compound for the inhibition of proliferation in FLT3-dependent cells.

Materials:

-

Ba/F3-FLT3-ITD cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed Ba/F3-FLT3-ITD cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle-treated control. Plot the percentage of proliferation against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound in FLT3-mutant leukemia cells.

Objective: To determine the percentage of apoptotic and necrotic cells in a population of FLT3-mutant cells after treatment with this compound.

Materials:

-

FLT3-mutant leukemia cell line (e.g., MV4-11 or MOLM-13)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a culture plate and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells (both adherent and suspension, if applicable) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic cells Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle control.[5][6]

-

Conclusion

This compound is a potent first-generation, type II inhibitor of FLT3 kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in cellular models of FLT3-mutant AML. While a direct measure of its binding affinity (Kd) is not publicly available, its cellular IC50 of approximately 0.1 µM indicates strong functional inhibition. The provided protocols offer a robust framework for the further characterization of this compound and other novel FLT3 inhibitors, which are crucial for the development of more effective therapies for this challenging disease. The visualization of the FLT3 signaling pathway and experimental workflows further aids in understanding the mechanism of action and the evaluation process for this class of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Lestaurtinib - Wikipedia [en.wikipedia.org]

- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Target Selectivity Profile of AFG206

Disclaimer: Publicly available information for a molecule designated "AFG206" is not available at the time of this writing. The following technical guide has been generated using the well-characterized, multi-targeted kinase inhibitor Dasatinib as a representative compound to illustrate the requested data presentation, experimental protocols, and visualizations. All data and pathways described herein pertain to Dasatinib.

Introduction

This document provides a comprehensive overview of the target selectivity profile of Dasatinib, a potent, orally available small molecule inhibitor of multiple tyrosine kinases. Initially developed as a second-generation inhibitor for chronic myeloid leukemia (CML), its polypharmacology has led to investigations in a broader range of malignancies. Understanding its detailed selectivity profile is critical for elucidating its mechanism of action, predicting potential therapeutic applications, and anticipating off-target effects.

Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and SRC family kinases (SFKs).[1] Unlike first-generation inhibitors like Imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome many forms of Imatinib resistance.[1] This guide summarizes its biochemical and cellular activities, details the methodologies used for its characterization, and visualizes its engagement with key cellular signaling pathways.

Quantitative Kinase Selectivity Profile

The kinase selectivity of Dasatinib has been extensively profiled using various in vitro assays. The following tables summarize its inhibitory activity against a panel of key kinases, providing a quantitative measure of its potency and selectivity.

Table 2.1: Biochemical IC₅₀ Values for Key Kinase Targets

This table presents the half-maximal inhibitory concentrations (IC₅₀) of Dasatinib against a selection of purified recombinant kinases. These values are indicative of the direct inhibitory potential of the compound on the enzyme's activity.

| Kinase Target | IC₅₀ (nM) | Kinase Family | Comments |

| ABL1 | < 1 | ABL | Primary target in CML. |

| SRC | 0.5 - 1.1 | SRC | Potent inhibition of SRC family kinases.[2] |

| LCK | < 1 | SRC | Key kinase in T-cell signaling. |

| YES1 | < 1 | SRC | Member of the SRC family. |

| FYN | < 1 | SRC | Member of the SRC family. |

| c-KIT | < 30 | RTK | Target in gastrointestinal stromal tumors.[3] |

| PDGFRβ | < 30 | RTK | Platelet-derived growth factor receptor.[3] |

| EPHA2 | < 30 | RTK | Ephrin receptor with roles in angiogenesis.[3] |

| FAK | 0.2 | FAK | Focal Adhesion Kinase, involved in migration.[3] |

Data compiled from multiple sources indicating a range of reported values.[2][3][4]

Table 2.2: Cellular IC₅₀ Values in Various Cancer Cell Lines

This table summarizes the IC₅₀ values of Dasatinib in different human cancer cell lines, reflecting its anti-proliferative activity in a cellular context. This activity is a composite of its effects on multiple targets and cellular processes.

| Cell Line | Cancer Type | Key Target(s) | Cellular IC₅₀ (nM) |

| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | < 1 |

| Lox-IMVI | Melanoma | SRC | 35.4 |

| HT144 | Melanoma | SRC | > 1000 |

| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR, SRC | 950 |

| NCI-H1650 | Non-Small Cell Lung Cancer | EGFR, SRC | 3640 |

| HTLA-230 | Neuroblastoma | SRC | ~50 |

| SY5Y | Neuroblastoma | SRC | ~100 |

Cellular IC₅₀ values can vary based on assay conditions and duration of exposure.[3][5][6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the target selectivity and cellular activity of kinase inhibitors like Dasatinib.

In Vitro Kinase Assay (Radiometric)

This protocol describes a common method to determine the biochemical potency of an inhibitor against a purified kinase.

Objective: To measure the IC₅₀ value of a test compound against a specific kinase by quantifying the phosphorylation of a substrate.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide or protein like Myelin Basic Protein)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP (radioactive ATP)

-

Non-radioactive ATP

-

Test compound (Dasatinib) at various concentrations

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of Dasatinib in DMSO, then dilute further into the kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase and its specific substrate to the kinase reaction buffer.

-

Inhibitor Incubation: Add the diluted Dasatinib or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Start the kinase reaction by adding a mix of [γ-³²P]ATP and non-radioactive ATP to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.

-

Quantification: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

Cellular Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of a compound on the proliferation and viability of cancer cells.

Objective: To determine the IC₅₀ value of a test compound by assessing its impact on the metabolic activity of a cell line.

Materials:

-

Human cancer cell line (e.g., K562)

-

Complete cell culture medium

-

Test compound (Dasatinib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment (for adherent cells).[5]

-

Compound Treatment: Prepare serial dilutions of Dasatinib in culture medium and add them to the wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[8]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[10]

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each Dasatinib concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by Dasatinib and a typical workflow for its characterization.

Figure 1: Simplified signaling pathways inhibited by Dasatinib. Dasatinib targets multiple key nodes, including BCR-ABL and SRC family kinases, leading to the downregulation of pro-survival and proliferative pathways like PI3K/AKT, RAS/MAPK, and STAT5.[1][11][12][13]

Figure 2: General experimental workflow for characterizing the selectivity profile of a kinase inhibitor like Dasatinib. The process integrates biochemical and cellular assays to build a comprehensive understanding of the compound's activity from enzyme to organism.

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]

- 6. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chondrex.com [chondrex.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

AFG206: A Technical Guide to its Apoptosis-Inducing Activity in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFG206 is a first-generation, ATP-competitive "type II" inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound has been shown to potently inhibit the proliferation of leukemia cells harboring specific FLT3 mutations, namely the internal tandem duplication (ITD) and the D835Y mutation, through the induction of apoptosis. This document provides a comprehensive overview of the available technical information regarding the pro-apoptotic activity of this compound in leukemia cells.

Core Mechanism of Action

This compound functions by targeting the constitutively activated FLT3 receptor, a key driver of cell proliferation and survival in certain subtypes of leukemia. By inhibiting the tyrosine kinase activity of mutant FLT3, this compound disrupts downstream signaling pathways that are critical for leukemic cell survival, ultimately leading to programmed cell death, or apoptosis.

Quantitative Data Presentation

The available quantitative data for this compound's activity in leukemia cell lines is summarized below. It is important to note that while the half-maximal inhibitory concentration (IC50) for cell proliferation has been established, detailed dose-response data for the induction of apoptosis are not extensively available in the public domain.

| Cell Line | FLT3 Mutation Status | Parameter | Value | Reference |

| Ba/F3 | FLT3-ITD | IC50 (Cell Proliferation) | ~ 0.1 µM | [1] |

| Ba/F3 | D835Y | IC50 (Cell Proliferation) | ~ 0.1 µM | [1] |

Note: The Ba/F3 cell line is an interleukin-3 (IL-3) dependent pro-B cell line that can be rendered IL-3 independent by the introduction of an activating oncogene, such as a mutated FLT3 receptor. This makes it a valuable model system for studying the effects of targeted inhibitors like this compound.

Signaling Pathway

This compound induces apoptosis by inhibiting the constitutively active FLT3 signaling pathway. This pathway plays a central role in promoting cell survival and proliferation in leukemia cells with FLT3 mutations. The diagram below illustrates the key components of this pathway and the point of intervention for this compound.

Caption: this compound inhibits the constitutively active mutant FLT3 receptor, blocking downstream pro-survival signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the research of this compound's effects on leukemia cells. These are based on standard laboratory practices and information that can be inferred from the available literature.

Cell Culture and Maintenance of Ba/F3 Cell Lines

-

Cell Lines:

-

Parental Ba/F3 cells (IL-3 dependent)

-

Ba/F3 cells stably transfected with FLT3-ITD (IL-3 independent)

-

Ba/F3 cells stably transfected with FLT3-D835Y (IL-3 independent)

-

-

Culture Medium:

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

For parental Ba/F3 cells, the medium is additionally supplemented with 10 ng/mL of murine Interleukin-3 (IL-3).

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell density is maintained between 1 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.

-

Cell Proliferation Assay (MTS/MTT Assay)

-

Cell Seeding:

-

Cells are washed to remove IL-3 (for parental cells) or growth factors and resuspended in the appropriate assay medium.

-

Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well.

-

-

Compound Treatment:

-

This compound is serially diluted to the desired concentrations in the assay medium.

-

The diluted compound is added to the wells, and the plate is incubated for 48-72 hours at 37°C.

-

-

Data Acquisition:

-

After the incubation period, a tetrazolium-based reagent (e.g., MTS or MTT) is added to each well.

-

The plate is incubated for an additional 1-4 hours to allow for the conversion of the reagent to a colored formazan product by viable cells.

-

The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

-

Data Analysis:

-

The absorbance values are normalized to the vehicle-treated control wells.

-

The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Caption: Workflow for determining the IC50 of this compound on leukemia cell proliferation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

-

Cell Treatment:

-

Leukemia cells (e.g., Ba/F3-FLT3-ITD) are seeded in 6-well plates at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL.

-

Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48 hours).

-

-

Cell Harvesting and Staining:

-

Cells are harvested and washed twice with cold PBS.

-

The cell pellet is resuspended in 1X Annexin V Binding Buffer.

-

Fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide, PI) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed on a flow cytometer.

-

Annexin V-positive, PI-negative cells are identified as early apoptotic cells.

-

Annexin V-positive, PI-positive cells are identified as late apoptotic or necrotic cells.

-

-

Data Analysis:

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry analysis software.

-

Caption: Workflow for the quantification of apoptosis in leukemia cells treated with this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for leukemias driven by FLT3 mutations. Its mechanism of action, centered on the targeted inhibition of the FLT3 receptor, leads to the induction of apoptosis in malignant cells. While the currently available public data provides a strong foundation for its anti-leukemic activity, further research is warranted to fully elucidate the quantitative dose- and time-dependent effects on apoptosis and to further detail the downstream signaling consequences of FLT3 inhibition by this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further characterizing the therapeutic potential of this compound.

References

In Silico Modeling of AFG206 Docking to FMS-like Tyrosine Kinase 3 (FLT3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[3][4] Consequently, FLT3 has emerged as a significant therapeutic target for AML.[5][6] AFG206 is a first-generation, ATP-competitive "type II" inhibitor of FLT3.[7][8] This technical guide provides an in-depth overview of the in silico modeling of this compound docking to the FLT3 kinase domain, offering a detailed methodology and visualization of the relevant signaling pathways.

Introduction to FLT3 and this compound

FLT3 is a member of the class III receptor tyrosine kinase family.[5] In its wild-type form, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[9][10] In AML, mutations often lead to ligand-independent activation of these pathways, driving leukemogenesis.[1][4]

This compound is characterized as a "type II" FLT3 inhibitor.[8][11] Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This class of inhibitors typically occupies the ATP-binding site and an adjacent hydrophobic pocket.[8] this compound has demonstrated potent inhibition of cell proliferation in cell lines expressing mutant FLT3, with an IC50 value of approximately 0.1 µM.[7][8]

FLT3 Signaling Pathways

The constitutive activation of FLT3 in AML leads to the persistent stimulation of several downstream signaling pathways that promote cell survival and proliferation. Understanding these pathways is critical for contextualizing the mechanism of action of FLT3 inhibitors like this compound.

Key Downstream Signaling Cascades

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Activated FLT3 phosphorylates and activates PI3K, which in turn activates AKT. AKT then modulates a variety of downstream targets, including mTOR, to prevent apoptosis and promote cell cycle progression.[12]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation. Activated FLT3 engages the RAS/MAPK pathway, leading to the activation of ERK, which translocates to the nucleus to regulate gene expression involved in cell growth.[9][13]

-

JAK/STAT5 Pathway: The JAK/STAT pathway is directly involved in cytokine signaling and cell proliferation. FLT3 activation leads to the phosphorylation and activation of STAT5, which then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes promoting cell survival and proliferation.[1][10]

Signaling Pathway Diagram

Caption: FLT3 Downstream Signaling Pathways.

In Silico Docking Methodology for this compound and FLT3

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15] This section outlines a detailed protocol for the in silico docking of this compound to the FLT3 kinase domain.

Experimental Workflow

The overall workflow for the in silico docking of this compound to FLT3 involves several key steps, from protein and ligand preparation to docking simulation and analysis of the results.

Caption: In Silico Docking Workflow.

Detailed Protocols

3.2.1. Protein Preparation

-

Obtain Crystal Structure: The crystal structure of the human FLT3 kinase domain in the "DFG-out" conformation is retrieved from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4XUF, which is in complex with a type II inhibitor.

-

Pre-processing: The protein structure is prepared using molecular modeling software such as UCSF Chimera or AutoDock Tools.[16] This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning atomic charges (e.g., Gasteiger charges).[16]

-

Repairing any missing side chains or residues.

-

3.2.2. Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound is obtained from a chemical database like PubChem or MedChemExpress.[7]

-

3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The geometry is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or ChemDraw.

-

Charge and Torsion Assignment: Atomic charges are assigned, and the rotatable bonds (torsions) are defined, which is crucial for flexible ligand docking.

3.2.3. Grid Box Generation

-

Define Binding Site: The binding site is defined as the ATP-binding pocket and the adjacent hydrophobic region characteristic for type II inhibitors. The center of the grid box is typically set to the geometric center of the co-crystallized ligand in the template structure (PDB: 4XUF).

-

Set Dimensions: The dimensions of the grid box are set to be large enough to encompass the entire binding site and allow for translational and rotational movement of the ligand. A typical size would be 25 x 25 x 25 Å.

3.2.4. Molecular Docking Simulation

-

Select Docking Software: A widely used docking program such as AutoDock Vina is employed for the simulation.[15]

-

Configure Docking Parameters: The prepared protein and ligand files, along with the grid box parameters, are used as input. The exhaustiveness of the search, which determines the computational effort, is set to an appropriate value (e.g., 8 or 16).

-

Run Simulation: The docking simulation is initiated. The program will explore different conformations of this compound within the defined binding site and rank them based on a scoring function that estimates the binding affinity.[14]

3.2.5. Analysis of Results

-

Binding Affinity: The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.

-

Binding Pose and Interactions: The top-ranked binding poses are visually inspected. The interactions between this compound and the amino acid residues of FLT3 are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. This can be visualized using software like PyMOL or Discovery Studio.

Quantitative Data Summary

While specific docking scores for this compound are not publicly available in the reviewed literature, the following table summarizes the known quantitative data for this compound and provides a template for presenting results from a docking study.

| Parameter | Value | Reference |

| Experimental Data | ||

| IC50 (FLT3-ITD-Ba/F3 cells) | ~ 0.1 µM | [7][8] |

| IC50 (D835Y-Ba/F3 cells) | ~ 0.1 µM | [7][8] |

| In Silico Data (Hypothetical) | ||

| Binding Affinity (kcal/mol) | To be determined | - |

| Interacting Residues | To be identified | - |

| Number of Hydrogen Bonds | To be counted | - |

Conclusion

The in silico modeling of this compound docking to FLT3 provides valuable insights into the molecular basis of its inhibitory activity. By following a structured computational workflow, researchers can predict the binding mode and affinity of this compound, elucidating the key interactions within the FLT3 kinase domain. This information is instrumental in the rational design and optimization of novel and more potent FLT3 inhibitors for the treatment of AML. The methodologies and visualizations presented in this guide serve as a comprehensive resource for professionals in the field of drug discovery and development.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 3. ashpublications.org [ashpublications.org]

- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 6. FLT3 inhibitor design using molecular docking based virtual screening for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia [mdpi.com]

- 11. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison PMID: 21779428 | MCE [medchemexpress.cn]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KBbox: Methods [kbbox.h-its.org]

- 16. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on AFG206 and its Analogs: A Technical Overview

Initial searches for publicly available early-stage research data on a compound designated "AFG206" and its analogs have not yielded specific results. This suggests that "this compound" may be a very new experimental compound, an internal corporate designation not yet disclosed in scientific literature, or potentially a mistyped identifier.

Further investigation is required to provide a comprehensive technical guide as requested. To proceed, it is crucial to verify the exact name and any alternative identifiers for the compound of interest.

Once the correct compound information is available, a thorough analysis will be conducted, focusing on the following key areas to construct an in-depth technical whitepaper for researchers, scientists, and drug development professionals.

Proposed Structure of the Technical Guide:

Introduction and Background

-

Compound Profile: A detailed overview of this compound, including its chemical class, origin (synthetic or natural product-derived), and the scientific rationale for its development.

-

Therapeutic Hypothesis: The proposed mechanism of action and the intended therapeutic target(s). This section will outline the specific cellular or molecular pathways believed to be modulated by this compound and its analogs.

Quantitative Data Summary

All available quantitative data from preclinical studies will be systematically organized into tables for straightforward comparison and analysis. This will include:

-

Table 1: In Vitro Activity: Data such as IC₅₀, EC₅₀, Ki, and other relevant metrics against target enzymes, receptors, or cell lines.

-

Table 2: In Vivo Efficacy: Summary of animal model data, including dose-response relationships, tumor growth inhibition, or other relevant efficacy endpoints.

-

Table 3: Pharmacokinetic Properties: Key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as half-life, bioavailability, and clearance rates.

-

Table 4: Preliminary Toxicology: Early safety data, including maximum tolerated dose (MTD) and any observed adverse effects in preclinical models.

Key Experimental Protocols

Detailed methodologies for pivotal experiments will be provided to ensure reproducibility and critical evaluation of the findings. This will cover:

-

Biochemical Assays: Step-by-step protocols for enzyme inhibition assays, binding assays, and other in vitro functional assays.

-

Cell-Based Assays: Detailed procedures for cell viability, apoptosis, proliferation, and signaling pathway modulation assays.

-

Animal Models: Comprehensive descriptions of the in vivo models used, including animal strains, dosing regimens, and methods for assessing efficacy and toxicity.

Signaling Pathways and Mechanisms of Action

Visual representations of the molecular pathways influenced by this compound will be a central component of this guide.

-

Signaling Pathway Diagrams: Custom diagrams generated using Graphviz (DOT language) will illustrate the known or hypothesized signaling cascades affected by the compound. These diagrams will adhere to strict formatting guidelines to ensure clarity and high contrast for all elements.

-

Example Diagram (Hypothetical):

Hypothetical signaling pathway for this compound.

-

-

Experimental Workflow Diagrams: Visual workflows will be provided to outline the sequence of experimental steps, from compound synthesis and screening to in vivo testing.

-

Example Workflow:

General experimental workflow for drug discovery.

-

Synthesis of this compound and its Analogs

-

Synthetic Schemes: Where available, reaction schemes for the synthesis of this compound and key analogs will be presented.

-

Structure-Activity Relationship (SAR): An analysis of how modifications to the chemical structure of this compound analogs impact their biological activity.

Future Directions and Conclusion

-

Translational Potential: A discussion of the potential clinical applications of this compound and the next steps required for its development.

-

Knowledge Gaps: Identification of areas where further research is needed to fully understand the compound's mechanism and therapeutic potential.

To initiate the creation of this comprehensive guide, please provide a verified compound name or any associated publications or patents.

An In-depth Technical Guide to AFG206 (CAS Number: 630122-37-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of AFG206, a first-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information is compiled for an audience with a technical background in drug discovery and development, with a focus on data presentation, experimental context, and molecular mechanisms.

Core Properties of this compound

This compound, with the CAS number 630122-37-1, is a small molecule inhibitor of the FLT3 receptor tyrosine kinase.[1][2] It is classified as a "type II" inhibitor, indicating its specific mechanism of binding to the inactive conformation of the kinase.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 630122-37-1 | [1][2] |

| Molecular Formula | C20H19N3O2 | MedchemExpress, BIOZOL |

| Molecular Weight | 333.38 g/mol | MedchemExpress, BIOZOL |

| IUPAC Name | N-(4-ethylphenyl)-N'-[4-(4-pyridinyloxy)phenyl]urea | ChemicalBook |

| Solubility | Soluble in DMSO, insoluble in water | LabNovo |

| Melting Point | Data not available in the searched literature. |

Biological Activity and Mechanism of Action

This compound is an ATP-competitive inhibitor that potently targets mutant forms of the FLT3 receptor, which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] Its primary biological effect is the inhibition of cell proliferation through the induction of apoptosis.

Table 2: In Vitro Biological Activity of this compound

| Cell Line | FLT3 Mutation Status | Assay | Endpoint | IC50 | Source |

| Ba/F3 | FLT3-ITD | Cell Proliferation | Inhibition of cell growth | ~0.1 µM | [1] |

| Ba/F3 | D835Y | Cell Proliferation | Inhibition of cell growth | ~0.1 µM | [1] |

Mechanism of Action: Type II FLT3 Inhibition

As a type II inhibitor, this compound binds to the inactive conformation of the FLT3 kinase domain.[3][4] Specifically, it targets the hydrophobic region adjacent to the ATP-binding pocket that is accessible only when the kinase is in its inactive state.[4][5] This binding mode prevents the conformational changes required for kinase activation, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[3][4]

Signaling Pathway

Mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[5] This ligand-independent signaling activates downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, which are crucial for the survival and proliferation of leukemic cells.[4] this compound, by inhibiting the mutated FLT3, effectively shuts down these oncogenic signaling cascades.

Caption: Figure 1: FLT3 Signaling Pathway and Inhibition by this compound

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the key experiments cited in the primary literature for this compound. The specific details of the protocols used in the foundational study by Weisberg et al. (2010) were not available in the accessed literature.

3.1. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of FLT3-mutant cell lines.

-

Cell Lines: Ba/F3 cells expressing FLT3-ITD or FLT3-D835Y.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well in the appropriate growth medium.

-

This compound is serially diluted in the growth medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. Post-transplant maintenance therapy in acute myeloid leukemia after allogeneic hematopoietic stem cell transplantation … [ouci.dntb.gov.ua]

- 3. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ORBi: Detailed Reference [orbi.uliege.be]

- 5. mdpi.com [mdpi.com]

Understanding the role of AFG206 in hematological malignancies

An In-Depth Technical Guide to the Role of ESG206 in Hematological Malignancies

Disclaimer: Initial searches for "AFG206" in the context of hematological malignancies did not yield specific public information. However, a similarly named investigational drug, ESG206 , is currently in clinical development for B-cell malignancies. This guide focuses on the available data for ESG206, a novel therapeutic agent with a promising mechanism of action for this patient population.

Introduction

ESG206 is a recombinant humanized anti-B-cell Activating Factor-Receptor (BAFF-R) monoclonal antibody being developed by Shanghai Escugen Biotechnology Co., Ltd. for the treatment of relapsed or refractory (R/R) B-cell malignancies.[1][2] BAFF-R is a compelling therapeutic target as it is predominantly expressed on mature B-cells, including malignant ones, and plays a crucial role in their survival and proliferation.[3] Notably, ESG206 has been modified through glycoengineering to enhance its Antibody-Dependent Cellular Cytotoxicity (ADCC) effects, offering a potent mechanism for eliminating tumor cells.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of ESG206 in various malignant B-cell disease models, including those resistant to established therapies like rituximab and ibrutinib.[1][2]

Mechanism of Action

ESG206 exerts its anti-tumor effects through a dual mechanism of action: blockade of the BAFF-R signaling pathway and enhanced ADCC.

1. Inhibition of BAFF-R Signaling:

The binding of the cytokine BAFF to its receptor, BAFF-R, on the surface of B-cells triggers downstream signaling cascades that are critical for B-cell survival and maturation.[3][4][5] These pathways include the canonical and non-canonical NF-κB pathways, as well as the PI3K pathway, all of which promote the expression of pro-survival proteins and regulate cellular proliferation.[4][6] In malignant B-cells, aberrant activation of the BAFF/BAFF-R axis can contribute to tumor cell survival and resistance to apoptosis.[3] ESG206, as a monoclonal antibody, is designed to bind to BAFF-R, thereby preventing the binding of BAFF and inhibiting these pro-survival signals.

2. Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC):

ESG206 is glycoengineered to enhance its ADCC activity.[1][2] ADCC is an immune mechanism where an antibody flags a target cell (in this case, a malignant B-cell) for destruction by effector immune cells, most notably Natural Killer (NK) cells. The Fab portion of ESG206 binds to BAFF-R on the tumor cell, while its Fc portion binds with high affinity to the FcγRIIIa receptor on NK cells. This engagement activates the NK cell to release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the cancer cell. The glycoengineering of ESG206, likely through afucosylation, increases the binding affinity of its Fc region to FcγRIIIa, leading to a more potent anti-tumor immune response.[7][8]

Preclinical and Clinical Development

Preclinical Studies

Experimental Protocols:

Detailed protocols for the preclinical evaluation of ESG206 are not yet publicly available in full. However, published abstracts indicate that the anti-tumor effects of ESG206 were validated in a range of malignant B-cell disease models.[1][2] These studies included in vivo assessments using lymphoma xenograft models. Notably, the efficacy of ESG206 was demonstrated in models that were resistant to standard-of-care agents such as rituximab and ibrutinib, highlighting its potential to overcome existing treatment resistance.[1][2] These xenograft studies would typically involve the implantation of human lymphoma cell lines or patient-derived tumor tissue into immunocompromised mice, followed by treatment with ESG206 or control agents. Tumor growth would be monitored over time to assess the efficacy of the treatment.

Quantitative Data:

Specific quantitative data from these preclinical studies, such as tumor growth inhibition percentages or survival data, have not been detailed in the currently available public information.

Clinical Trials: A Phase 1 Study in B-cell Lymphoid Malignancies (NCT05822843)

A first-in-human, Phase I, multicenter, open-label, dose-escalation study of ESG206 is being conducted in adult subjects with relapsed or refractory B-cell lymphoid malignancies.[9][10]

Study Objectives:

-

Primary: To evaluate the safety and tolerability of ESG206 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Secondary: To assess the pharmacokinetic (PK) profile and preliminary anti-tumor efficacy of ESG206.

Experimental Protocol (Clinical Trial Design):

The study employs a sequential-cohort, dose-escalation design.[9] ESG206 is administered intravenously every two weeks, with a four-week treatment cycle.[1][2] The dose escalation has utilized an accelerated titration for the initial dose level, followed by a Bayesian Optimal Interval design for subsequent dose levels.[1][2] Dose-limiting toxicities (DLTs) are assessed within the first 28 days of treatment.[1][2]

Key Inclusion and Exclusion Criteria:

| Inclusion Criteria | Exclusion Criteria |

| Age ≥ 18 years | Prior chemotherapy, targeted therapy, or immunotherapy within 14 days of first dose |

| Histologically confirmed, incurable R/R B-cell hematologic malignancy | Major surgery within 4 weeks of first dose |

| Progression despite standard of care therapy | Autologous stem cell transplant within 100 days of first dose |

| Measurable or evaluable disease | Severe or uncontrolled systemic diseases |

| ECOG performance status of 0 or 1 | Known hypersensitivity to the investigational product |

| Adequate organ function | Pregnant or breastfeeding |

Source: ClinicalTrials.gov NCT05822843[9]

Preliminary Clinical Data (as of January 30, 2024):

The following tables summarize the preliminary data from the first six patients enrolled in the study, as presented at the 2024 ASCO Annual Meeting.[1][2]

Patient Demographics and Disease Characteristics:

| Characteristic | Value |

| Number of Patients | 6 |

| Median Age (years) | 56 |

| Gender (Female) | 83.3% |

| Median Prior Lines of Therapy | 2 (Range: 1-3) |

| Follicular Lymphoma (FL) | 3 |

| Diffuse Large B-cell Lymphoma (DLBCL) | 3 |

Preliminary Safety and Efficacy:

| Parameter | Observation |

| Safety | |

| Dose-Limiting Toxicities (up to 6 mg/kg Q2W) | None observed |

| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | None occurred |

| Common TRAEs | Anemia, decreased white blood cell count, hyperlipidemia, elevated bilirubin, diarrhea, infusion reactions, upper respiratory infections |

| Efficacy | |

| Partial Response (PR) | 1 FL patient (3 mg/kg Q2W), 1 DLBCL patient (3 mg/kg Q2W) |

| CNS Activity | 39.5% reduction in brain lesion size in an FL patient with intracranial metastases after 2 cycles |

| Pharmacodynamics | |

| Peripheral CD20+ B-cells | Significant decrease observed at 1 and 3 mg/kg Q2W dose levels |

Conclusion

ESG206 is a promising novel therapeutic agent for patients with relapsed or refractory B-cell malignancies. Its dual mechanism of action, combining the inhibition of the pro-survival BAFF-R signaling pathway with enhanced ADCC, offers a potent and targeted approach to eliminating cancer cells. Preliminary data from the ongoing Phase I clinical trial suggest that ESG206 is well-tolerated and demonstrates encouraging signs of clinical activity, even in heavily pre-treated patients and in challenging presentations such as CNS metastases.[1][2] The continued clinical development of ESG206 is warranted and will further elucidate its role in the treatment landscape of hematological malignancies.

References

- 1. Preliminary results of a first-in-human study on ESG206, a novel anti-BAFF-R monoclonal antibody, in relapsed or refractory B-cell malignancies. - ASCO [asco.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Role of BAFF/BAFF-R axis in B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BAFF-R Specific Activation of TRAF6 and the PI3K-Pathway in Lymphoma B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of BAFF-R Signaling in the Growth of Primary Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Context-specific BAFF-R signaling by the NF-κB and PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycoengineering of AAV-delivered monoclonal antibodies yields increased ADCC activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycoengineering of AAV-delivered monoclonal antibodies yields increased ADCC activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A Phase 1 Study of ESG206 in Adult Subjects With B-cell Lymphoid Malignancies [clin.larvol.com]

Methodological & Application

No Publicly Available Information on "AFG206" In Vitro Cell-Based Assay Protocols

Extensive searches for a compound or drug designated "AFG206" have yielded no specific in vitro cell-based assay protocols, quantitative data, or established mechanisms of action. The provided search results offer general guidance on a variety of cell-based assay techniques, including those for cytotoxicity, T-cell activation, and cell invasion, but do not contain information specific to "this compound".

It is possible that "this compound" is an internal compound name not yet disclosed in public literature, a typographical error, or a developmental codename with limited available information. One clinical trial for a substance named "ADG206" was identified, which may or may not be related.

Without foundational information on the biological target, expected cellular effects, and chemical properties of "this compound," it is not possible to construct a detailed and accurate application note or protocol as requested. The development of a meaningful cell-based assay is contingent on understanding the compound's mechanism of action.

Researchers, scientists, and drug development professionals seeking to develop an in vitro assay for a novel compound like "this compound" would typically follow a structured approach:

-

Target Identification and Validation: Understanding the molecular target of the compound is the first step. This informs the choice of cell lines and the specific endpoints to be measured.

-

Assay Development and Optimization: This phase involves selecting the appropriate assay format (e.g., proliferation, apoptosis, reporter gene assay), optimizing parameters such as cell density, compound concentration range, and incubation time.

-

Assay Validation: The finalized assay is then validated for its robustness, reproducibility, and suitability for the intended purpose, such as high-throughput screening or mechanistic studies.

Given the current lack of public information, it is recommended to consult internal documentation or proprietary databases for details on "this compound" to proceed with developing a relevant and effective in vitro cell-based assay protocol.

Application Notes and Protocols: Preparation of AFG206 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of AFG206, a first-generation "type II" FMS-like tyrosine kinase 3 (FLT3) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. The protocol includes necessary materials, step-by-step instructions for preparation and storage, and important safety considerations. The provided information is intended to ensure the accurate and safe preparation of this compound for in vitro and in vivo research applications.

Introduction

This compound is a potent small molecule inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Accurate preparation of a stock solution is the first critical step in ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used to dissolve a wide range of small molecules for biological assays. This document outlines a standardized procedure for dissolving and storing this compound in DMSO.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key quantitative data for this compound and its solvent, DMSO, are summarized in the table below.

| Parameter | Value | Reference |

| This compound Molecular Weight | 333.38 g/mol | [1][2] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |